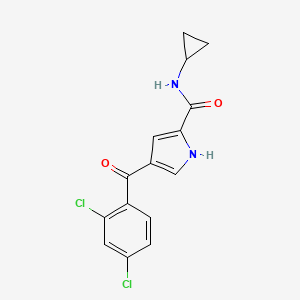
7-Phenyl-5,6,8,9-tetrahydrodibenz(C,H)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phenyl-5,6,8,9-tetrahydrodibenz(C,H)acridine, also known as tetrahydrodibenzacridine (THDA), is a heterocyclic compound that has attracted scientific interest due to its potential therapeutic applications. THDA has been synthesized through various methods and has shown promising results in scientific research studies.
作用机制
The mechanism of action of THDA is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. THDA has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its anti-depressant and anti-tumor effects. THDA has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
THDA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. THDA has also been shown to improve cognitive function and protect neurons from damage. Additionally, THDA has been shown to have antioxidant and anti-aging properties.
实验室实验的优点和局限性
THDA has advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research studies, indicating its potential therapeutic applications. However, THDA has limitations in terms of its solubility and stability, which may affect its effectiveness in lab experiments.
未来方向
There are many future directions for THDA research. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another direction is to investigate its potential as an anti-tumor agent. Additionally, further research is needed to fully understand the mechanism of action of THDA and its biochemical and physiological effects.
合成方法
THDA has been synthesized through various methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine or phenethylamine in the presence of an acid catalyst. The Friedländer reaction involves the condensation of an aldehyde or ketone with aniline in the presence of an acid catalyst. Both methods result in the formation of THDA.
科学研究应用
THDA has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-tumor, anti-inflammatory, and anti-depressant properties. THDA has also been studied for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
13-phenyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDRWBSPXCAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C4=CC=CC=C4CC3)N=C2C5=CC=CC=C51)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine | |
CAS RN |
57366-68-4 |
Source


|
| Record name | 7-PHENYL-5,6,8,9-TETRAHYDRODIBENZ(C,H)ACRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712837.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2712847.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712848.png)
![(E)-1-benzyl-3-(((2,5-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2712849.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2712851.png)


![12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide](/img/structure/B2712857.png)
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2712858.png)